molecular formula C11H15N3O3 B2516002 N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide CAS No. 920188-90-5

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2516002
CAS No.: 920188-90-5
M. Wt: 237.259
InChI Key: QJUYAUUKZUGWQW-UHFFFAOYSA-N
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Description

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that features both an oxalamide and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 1-methoxypropan-2-amine with pyridine-3-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-methoxypropan-2-yl)-N2-(pyridin-2-yl)oxalamide
  • N1-(1-methoxypropan-2-yl)-N2-(pyridin-4-yl)oxalamide
  • N1-(1-ethoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide

Uniqueness

N1-(1-methoxypropan-2-yl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxy group. This unique structure may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8(7-17-2)13-10(15)11(16)14-9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUYAUUKZUGWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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